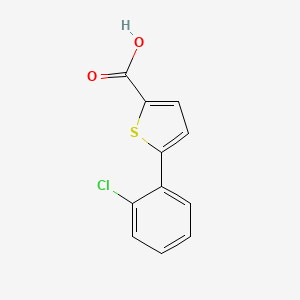
5-(2-Chlorophenyl)thiophene-2-carboxylic acid
Vue d'ensemble
Description
5-(2-Chlorophenyl)thiophene-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a crucial intermediate in the synthesis of rivaroxaban .
Synthesis Analysis
This compound can be synthesized by taking 2-chlorothiophene as an initial raw material, carrying out Friedel-crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene, and then carrying out liquid alkali hydrolysis to obtain the target product .Molecular Structure Analysis
The molecular formula of this compound is C11H7ClO2S . The InChI code is 1S/C11H7ClO2S/c12-8-4-2-1-3-7 (8)9-5-6-10 (15-9)11 (13)14/h1-6H, (H,13,14) .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, upon treatment with LDA, undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . It has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis
The molecular weight of this compound is 238.69 . The density is 1.6±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis and Application in Spasmolytic Activity
5-(2-Chlorophenyl)thiophene-2-carboxylic acid is utilized in the synthesis of novel thiophene-based derivatives. These derivatives have shown potential in spasmolytic activity, particularly in the compound phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, which demonstrated an excellent spasmolytic effect. The study also involved detailed insight into the molecular properties of these compounds using density functional theory (DFT) calculations (Rasool et al., 2020).
Role in Liquid-Crystalline Complexes
Another application of this compound is in the formation of novel supramolecular liquid-crystalline complexes. These complexes, derived from thiophene-2-carboxylic acids, demonstrate the versatility of this compound in creating materials with unique physical properties (Tso et al., 1998).
Protein Farnesyltransferase Inhibition
This compound has also been used in the synthesis of protein farnesyltransferase inhibitors. A library of 3-(4-chlorophenyl)-4-cyanothiophene-2-carboxylic derivatives was created to investigate the influence of the 5-thioether moiety on protein farnesyltransferase inhibition, showing potential in biomedical applications (Lethu & Dubois, 2011).
Development of Anticancer Agents
This compound derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown significant inhibitory activity against various cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).
Facilitating Chemical Synthesis
This compound has facilitated the development of new synthetic methods. For instance, a technique involving rhodium(III)-catalyzed carboxylic acid directed decarboxylative C-H/C-H cross-coupling has been applied to synthesize diverse biaryl scaffolds, demonstrating the compound's role in advancing synthetic chemistry (Zhang et al., 2015).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .
Orientations Futures
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that 5-(2-Chlorophenyl)thiophene-2-carboxylic acid, being a thiophene-based compound, could have potential applications in the field of medicinal chemistry.
Propriétés
IUPAC Name |
5-(2-chlorophenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTFXXFIWUZPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2579454.png)
![6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2579458.png)
![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579461.png)
![N-[(7-bromo-2H-1,3-benzodioxol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2579463.png)
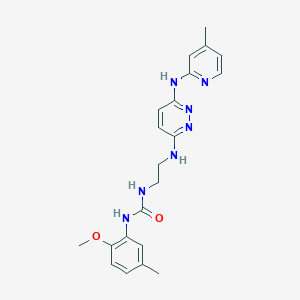
![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2579466.png)
![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline](/img/structure/B2579468.png)
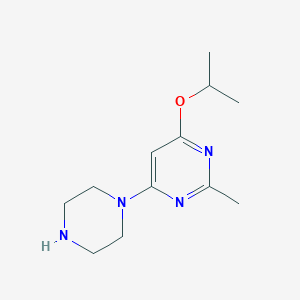
![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2579471.png)
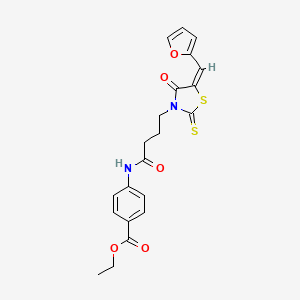
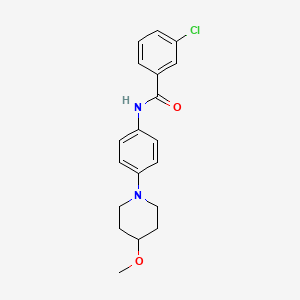
![2-[1-[2-(2-Chlorophenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2579474.png)